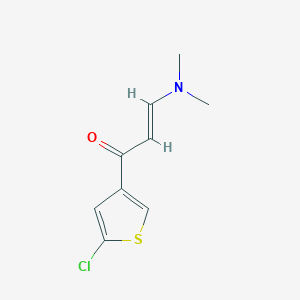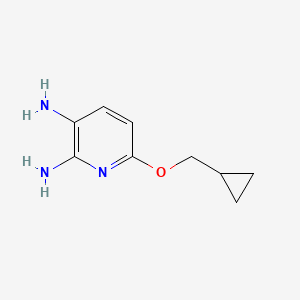
6-(Cyclopropylmethoxy)pyridine-2,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
6-(Cyclopropylmethoxy)pyridine-2,3-diamine can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed to modify the functional groups on the pyridine ring.
Common reagents and conditions for these reactions would depend on the specific transformation desired. Major products formed from these reactions would include derivatives with modified functional groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its biological activity and potential therapeutic applications.
Medicine: Research may focus on its potential as a drug candidate or its role in medicinal chemistry.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The specific mechanism of action of 6-(Cyclopropylmethoxy)pyridine-2,3-diamine is not well-documented. it is likely to interact with molecular targets and pathways relevant to its chemical structure. Further research is needed to elucidate its mechanism of action and identify its molecular targets .
Comparison with Similar Compounds
6-(Cyclopropylmethoxy)pyridine-2,3-diamine can be compared with other pyridine derivatives that have similar functional groups. Some similar compounds include:
2,3-Pyridinediamine: Lacks the cyclopropylmethoxy group but has the same amino groups at the 2- and 3-positions.
6-Methoxypyridine-2,3-diamine: Has a methoxy group instead of a cyclopropylmethoxy group at the 6-position.
The uniqueness of this compound lies in the presence of the cyclopropylmethoxy group, which may impart distinct chemical and biological properties .
Properties
Molecular Formula |
C9H13N3O |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
6-(cyclopropylmethoxy)pyridine-2,3-diamine |
InChI |
InChI=1S/C9H13N3O/c10-7-3-4-8(12-9(7)11)13-5-6-1-2-6/h3-4,6H,1-2,5,10H2,(H2,11,12) |
InChI Key |
WDLPBHWPTNNTND-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=NC(=C(C=C2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


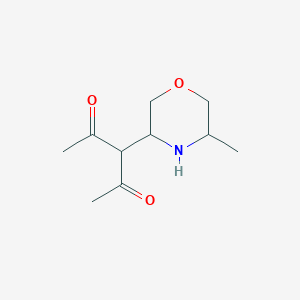
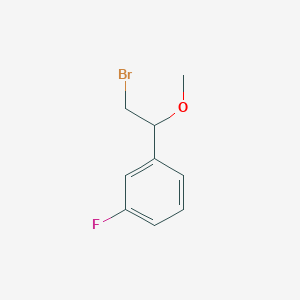
![2-[(Heptan-2-yl)amino]-4-methylpentan-1-ol](/img/structure/B13314049.png)
![4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]aniline](/img/structure/B13314056.png)
![1-[(1-Methylpyrrolidin-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13314063.png)
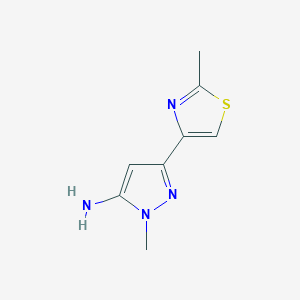
![5-Methyl-3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8-diene](/img/structure/B13314079.png)
![1-Oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid](/img/structure/B13314090.png)
![Methyl 8-oxospiro[4.5]decane-7-carboxylate](/img/structure/B13314096.png)

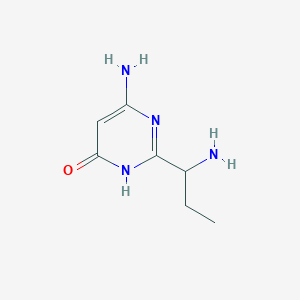
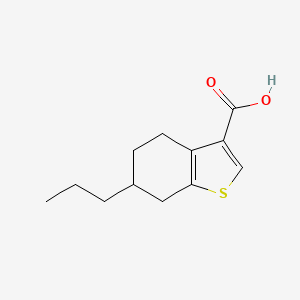
![N'-[(1Z)-(4-chlorophenyl)methylidene]-10-[2-(3,4-dimethoxyphenyl)ethyl]-9,11-dioxo-3-oxa-4,10-diazatetracyclo[5.5.1.0^{2,6}.0^{8,12}]tridec-4-ene-5-carbohydrazide](/img/structure/B13314117.png)
